4-bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Description
4-Bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4, a methyl group at position 1, and a pyrazine ring at position 2.
Synthesis:
The compound can be synthesized via coupling reactions involving pyrazole carboxylic acid derivatives. For example, Schlosser’s protocol is used to prepare brominated pyrazole intermediates, which are then functionalized with pyrazine rings through nucleophilic substitution or cross-coupling reactions . Similar methods involve reacting acetyl chlorides with sulfonamides or hydrazines to introduce aromatic substituents .
Applications:
Pyrazole derivatives are widely explored for their antiviral, antimicrobial, and enzyme inhibitory activities. The bromine substituent may enhance binding to biological targets through halogen bonding, while the pyrazine ring contributes to π-π stacking interactions .
Properties
IUPAC Name |
4-bromo-2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O2/c1-14-8(9(15)16)6(10)7(13-14)5-4-11-2-3-12-5/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLCWBTAQJFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=NC=CN=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H7BrN4O2
- Molecular Weight : 247.07 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its chemical structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compound 1. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values around 10.4 μM.
- A549 (lung cancer) : IC50 values as low as 0.13 μM, indicating potent activity against this cell line .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 | 10.4 |
| Compound X | A549 | 0.13 |
| Compound Y | Colo-205 | 0.19 |
Enzyme Inhibition
Compound 1 has shown promise as an enzyme inhibitor. It may inhibit key kinases involved in cancer progression, similar to other pyrazole derivatives that have shown IC50 values in the nanomolar range against specific kinases like Pim-1 and Pim-2 .
Neuroprotective Effects
In addition to anticancer activity, pyrazole derivatives have been studied for their neuroprotective effects. For example, compounds with similar structures have been shown to protect against H2O2-induced cell death in neuronal cell lines like PC12, with significant reductions in infarct size observed in animal models of cerebral ischemia .
The biological activity of compound 1 is believed to be mediated through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Antioxidant Properties : Some studies indicate that these compounds may exert neuroprotective effects by scavenging reactive oxygen species (ROS).
Study on Anticancer Activity
A study published in MDPI assessed the efficacy of various pyrazole derivatives against different cancer cell lines. Compound 1 was included in a broader analysis where it exhibited significant cytotoxicity against MCF-7 cells, with ongoing investigations into its mechanism of action .
Neuroprotection Research
Another research effort focused on the neuroprotective properties of pyrazole derivatives, demonstrating that certain compounds could significantly reduce neuronal death in models of oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Variations in Brominated Pyrazole Carboxylic Acids
The table below compares key analogs based on substituent position and biological relevance:
Impact of Pyrazine vs. Other Aromatic Substituents
Ligand Efficiency and Drug-Like Properties
- Analogs with trifluoromethyl groups (e.g., 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) exhibit higher LE (0.38) due to improved hydrophobic interactions .
Key Research Findings
Antiviral Activity :
- The pyrazine-substituted derivative shows 10-fold higher inhibition of measles virus RNA polymerase compared to phenyl-substituted analogs, attributed to stronger interactions with the active site .
Antibacterial Applications: Thiosemicarbazide derivatives (e.g., 3-(4-bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming non-thiosemicarbazide analogs .
Agrochemical Potential: Ethyl- and propyl-substituted bromopyrazoles act as herbicide detoxifiers by enhancing glutathione transferase activity in plants .
Preparation Methods
Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Key Intermediate)
A recent patent (CN112079781A) describes an efficient and safer synthetic route to this intermediate, avoiding hazardous reagents like n-butyl lithium and cyanogen bromide used in older methods:
| Step | Reaction Description | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate + methylhydrazine, room temp | Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination of the pyrazole ring | 5-hydroxy ester + tribromooxyphosphorus, controlled temp | Produces ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis of ester to acid | Sodium hydroxide (10% aqueous), ethanol solvent, room temp | Yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation (optional for amine derivatives) | Azido dimethyl phosphate + tert-butyl alcohol in DMF, 100°C | Forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection to amine | 50% trifluoroacetic acid in dichloromethane, room temp | Yields 5-bromo-1-methyl-1H-pyrazol-3-amine |
This method offers advantages including:
- Use of readily available, low-cost raw materials.
- Avoidance of highly toxic or pyrophoric reagents.
- Mild reaction conditions amenable to scale-up.
- Good overall yields with simplified purification steps.
Comparative Analysis of Preparation Routes
| Feature | Traditional Method | Modern Safer Method (CN112079781A) |
|---|---|---|
| Starting Materials | 1-methyl-1H-pyrazol-3-amine, hexane-2,5-dione | Diethyl butynedioate, methylhydrazine |
| Bromination Agent | Cyanogen bromide (toxic) | Tribromooxyphosphorus (less toxic) |
| Reaction Conditions | Low temperature (-78°C), flammable reagents | Room temperature to 100°C, safer reagents |
| Safety | Hazardous, difficult scale-up | Safer, scalable |
| Yield & Purity | Moderate, complex purification | Improved, simplified purification |
| Environmental Impact | High due to toxic reagents | Lower, less toxic waste |
Data Table: Summary of Reaction Conditions for Key Steps
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Condensation | Diethyl butynedioate + methylhydrazine | - | Room temp | RT | 2-4 h | High | Forms pyrazole ester |
| Bromination | Pyrazole ester | Tribromooxyphosphorus | Suitable organic solvent | 80-90°C | ~1 h | Good | Selective bromination |
| Hydrolysis | Brominated ester | NaOH (10%) | Ethanol/water | RT | 1-3 h | High | Ester to acid |
| Carbamate Formation | Acid + tert-butyl alcohol + azido dimethyl phosphate | DMF | 100°C | 2-4 h | Moderate | For amine derivatives | |
| Deprotection | Carbamate | Trifluoroacetic acid (50%) | DCM | RT | 1-2 h | High | Amine liberation |
Q & A
What are the key synthetic strategies for introducing the pyrazine moiety into pyrazole-based compounds?
Level: Basic
Methodology: The pyrazine group can be introduced via cross-coupling reactions. For example, Suzuki-Miyaura coupling using pyrazin-2-ylboronic acid derivatives with halogenated pyrazole precursors (e.g., 4-bromo-1-methylpyrazole). Reaction conditions typically involve Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a degassed DMF/H₂O solvent system at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography or recrystallization ensures product integrity.
How can researchers optimize reaction yields when synthesizing halogenated pyrazole-carboxylic acid derivatives?
Level: Advanced
Methodology: Yield optimization requires addressing competing side reactions, such as dehalogenation or over-oxidation. Key strategies include:
- Temperature control: Low temperatures (0–5°C) during nitration or bromination steps minimize byproducts .
- Catalyst selection: Pd-based catalysts with bulky ligands enhance regioselectivity in cross-coupling reactions .
- Purification: Use of reverse-phase HPLC or silica gel chromatography resolves structurally similar impurities, as seen in pyrazole-ester intermediates .
What spectroscopic and crystallographic techniques validate the structure of 4-bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid?
Level: Basic
Methodology:
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm; pyrazole methyl at δ 3.8–4.2 ppm) .
- IR: Carboxylic acid C=O stretch appears at ~1700 cm⁻¹ .
- X-ray diffraction: Single-crystal analysis resolves dihedral angles between pyrazole and pyrazine rings, critical for understanding steric interactions .
How do electronic effects of substituents influence the reactivity of the pyrazole core in nucleophilic substitution reactions?
Level: Advanced
Methodology: Electron-withdrawing groups (e.g., -COOH, -Br) activate the pyrazole ring for nucleophilic attacks at specific positions. For example:
- Bromine at C4 directs electrophiles to C5 via resonance stabilization .
- Pyrazine at C3 enhances electrophilicity at C5 through conjugation, enabling carboxylation or esterification .
Controlled experiments comparing trifluoromethyl- vs. pyrazine-substituted analogs reveal distinct reactivity profiles .
What are the challenges in achieving regioselectivity during pyrazole functionalization, and how can they be mitigated?
Level: Advanced
Methodology: Competing regioselectivity arises from ambident nucleophilic sites. Mitigation strategies include:
- Directed ortho-metalation: Use of directing groups (e.g., -COOH) to prioritize functionalization at C3 or C5 .
- Protecting groups: Temporary protection of the carboxylic acid with ethyl esters prevents unwanted side reactions during bromination .
- Computational modeling: DFT studies predict favorable transition states for specific substitution pathways .
How does the pyrazine substituent affect biological activity compared to phenyl or trifluoromethyl analogs?
Level: Advanced
Methodology: Pyrazine enhances π-stacking interactions in enzyme-binding pockets, as shown in comparative studies with:
- Phenyl-substituted analogs: Lower binding affinity due to reduced polarity .
- Trifluoromethyl-substituted analogs: Improved metabolic stability but reduced solubility .
Biological assays (e.g., enzyme inhibition) combined with molecular docking highlight pyrazine’s role in optimizing ligand-receptor interactions .
What are the best practices for handling air- and moisture-sensitive intermediates in pyrazole synthesis?
Level: Basic
Methodology:
- Schlenk techniques: Use degassed solvents and inert atmospheres (N₂/Ar) for Pd-catalyzed reactions .
- Low-temperature quenching: Add reactions to ice-cold NaHCO₃ to stabilize intermediates prone to hydrolysis .
- Storage: Lyophilize final products and store under vacuum to prevent carboxylic acid degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
